molecular formula C20H18S B12611062 4,5-Dimethyl-2-(phenylsulfanyl)-1,1'-biphenyl CAS No. 648436-29-7

4,5-Dimethyl-2-(phenylsulfanyl)-1,1'-biphenyl

Cat. No.: B12611062
CAS No.: 648436-29-7
M. Wt: 290.4 g/mol
InChI Key: BAGYMIVTLXJSCW-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(phenylsulfanyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core with two methyl groups at the 4 and 5 positions and a phenylsulfanyl group at the 2 position. Biphenyl derivatives are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-(phenylsulfanyl)-1,1’-biphenyl typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of Methyl Groups: The methyl groups can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction using a thiol derivative and a suitable leaving group on the biphenyl core.

Industrial Production Methods

Industrial production of 4,5-Dimethyl-2-(phenylsulfanyl)-1,1’-biphenyl may involve large-scale batch or continuous flow processes. The key steps include:

    Catalytic Coupling Reactions: Utilizing palladium or nickel catalysts for efficient coupling reactions.

    Optimized Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize yield and purity.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-(phenylsulfanyl)-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding the corresponding biphenyl derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl core, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Biphenyl derivatives.

    Substitution: Halogenated, nitrated, or sulfonated biphenyl derivatives.

Scientific Research Applications

4,5-Dimethyl-2-(phenylsulfanyl)-1,1’-biphenyl has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-(phenylsulfanyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethyl-1,1’-biphenyl: Lacks the phenylsulfanyl group, resulting in different chemical and biological properties.

    2-Phenylsulfanyl-1,1’-biphenyl: Lacks the methyl groups, which may affect its reactivity and applications.

    4,5-Dimethyl-2-(methylsulfanyl)-1,1’-biphenyl: Contains a methylsulfanyl group instead of a phenylsulfanyl group, leading to variations in its chemical behavior.

Uniqueness

4,5-Dimethyl-2-(phenylsulfanyl)-1,1’-biphenyl is unique due to the presence of both methyl and phenylsulfanyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

648436-29-7

Molecular Formula

C20H18S

Molecular Weight

290.4 g/mol

IUPAC Name

1,2-dimethyl-4-phenyl-5-phenylsulfanylbenzene

InChI

InChI=1S/C20H18S/c1-15-13-19(17-9-5-3-6-10-17)20(14-16(15)2)21-18-11-7-4-8-12-18/h3-14H,1-2H3

InChI Key

BAGYMIVTLXJSCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)SC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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